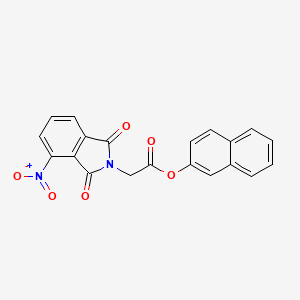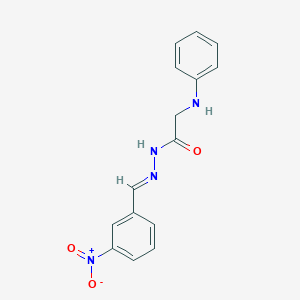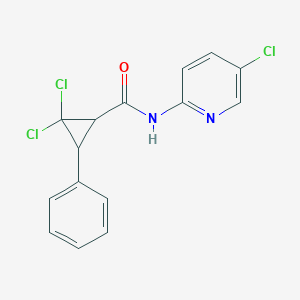![molecular formula C24H31N3O4 B11108030 4-(decyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11108030.png)
4-(decyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C24H30N2O4 It is a derivative of benzohydrazide, characterized by the presence of a decyloxy group and a nitrophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide typically involves a multi-step process:
Formation of 4-(decyloxy)benzohydrazide: This step involves the reaction of 4-(decyloxy)benzoic acid with hydrazine hydrate under reflux conditions to form 4-(decyloxy)benzohydrazide.
Condensation Reaction: The 4-(decyloxy)benzohydrazide is then reacted with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the final product, 4-(decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 4-(decyloxy)-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide.
Substitution: Formation of various substituted benzohydrazides.
Scientific Research Applications
4-(Decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of novel materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with cellular components through its nitrophenyl and hydrazide groups. These interactions may involve binding to proteins or nucleic acids, leading to alterations in cellular function. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzohydrazide: Lacks the nitrophenylmethylidene group.
4-Nitrobenzohydrazide: Lacks the decyloxy group.
4-(Decyloxy)-N’-[(E)-(4-aminophenyl)methylidene]benzohydrazide: A reduced form of the compound.
Uniqueness
4-(Decyloxy)-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both the decyloxy and nitrophenylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H31N3O4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
4-decoxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H31N3O4/c1-2-3-4-5-6-7-8-9-18-31-23-16-12-21(13-17-23)24(28)26-25-19-20-10-14-22(15-11-20)27(29)30/h10-17,19H,2-9,18H2,1H3,(H,26,28)/b25-19+ |
InChI Key |
XOTOBHWUPSTWBH-NCELDCMTSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B11107954.png)
![N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11107961.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107966.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)

![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)

![3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]](/img/structure/B11107996.png)



acetyl}hydrazinylidene)butanamide](/img/structure/B11108023.png)
![N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide](/img/structure/B11108024.png)
![(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11108028.png)
